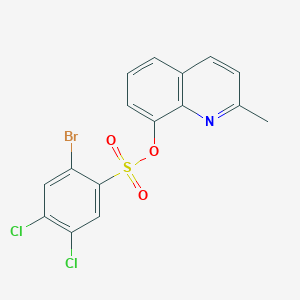
(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation reaction of aldehydes or ketones with amines . These compounds are majorly used in industries and also have significant biological activities .
Molecular Structure Analysis
Quinolines are a class of compounds containing a carbon-nitrogen double bond (>C=N-), with nitrogen being attached to an alkyl or aryl group . The structure of quinoline derivatives can be modified to improve their therapeutic effects .
Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures. For example, 4-Bromo-2,8-dimethylquinoline has a molecular weight of 222.08 and a density of 1.4±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications : One study outlines the synthesis of a competitive AMPA receptor antagonist, SPD 502, which involved a complex synthetic pathway including the use of related quinoline compounds. This highlights the role of quinoline derivatives in the development of pharmacological agents targeting neurological receptors (Geng Min, 2011).
Spectroscopic Characterization and Biological Studies : Another study focused on the synthesis and characterization of a Schiff base ligand derived from a related quinoline compound and its metal complexes. These complexes exhibited diverse geometries and showed significant in vitro antibacterial and antifungal activities, as well as DNA cleavage and antioxidant activities (K. Siddappa & Nabiya Sultana Mayana, 2014).
Chemical Synthesis and Structural Analysis : Research on the Knorr synthesis of related quinoline derivatives provides insights into the chemical synthesis processes and the structural analysis of these compounds, which is essential for developing new chemical entities (N. Wlodarczyk et al., 2011).
Prodrug Development : A study demonstrated the potential of a related quinoline derivative as a bioreductively activated prodrug system, showcasing its application in targeted drug delivery to hypoxic tissues (I. Parveen et al., 1999).
Antimicrobial Agents : Research on the synthesis of quinoline-2-pyrazoline-based thiazolinone derivatives, including related quinoline compounds, has shown that these compounds exhibit remarkable in vitro antimicrobial potency (N. Desai et al., 2013).
Materials Chemistry : A study on the synthesis and luminescent properties of 2-[2-(pyridin-4-yl)vinyl]quinolines, related to quinoline derivatives, showed potential applications in materials chemistry due to their blue-green luminescence (I. E. Mikhailov et al., 2015).
Foodborne Bacteria Inhibition : The antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues, which are structurally related to quinoline derivatives, were studied to develop natural preservatives against foodborne bacteria (Min-Gi Kim et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3S/c1-9-5-6-10-3-2-4-14(16(10)20-9)23-24(21,22)15-8-13(19)12(18)7-11(15)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYOCCBNFTOKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

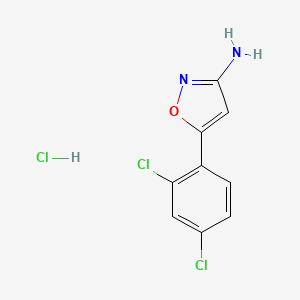
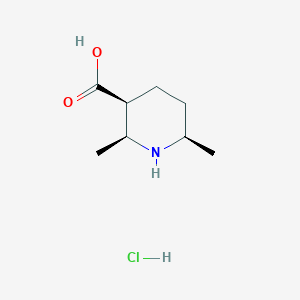

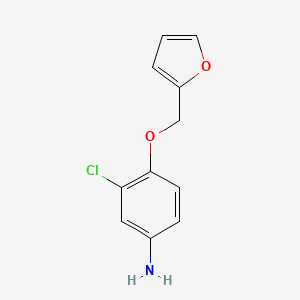
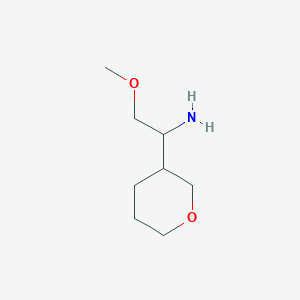

![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2370468.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370469.png)
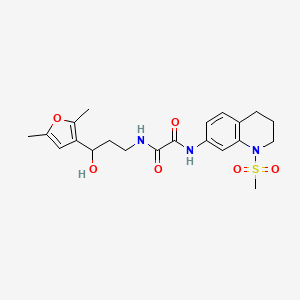

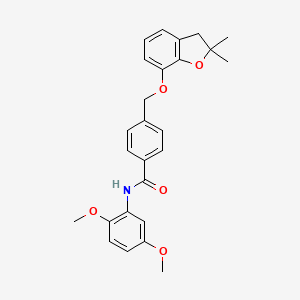

![Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2370479.png)